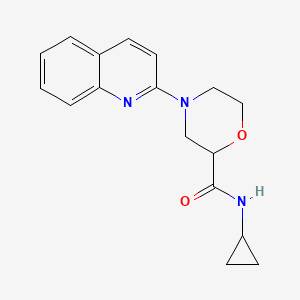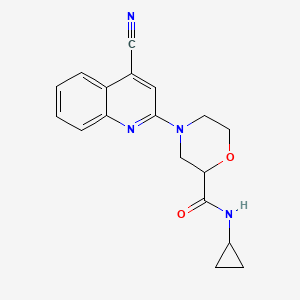![molecular formula C17H21N7 B6472001 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640873-51-2](/img/structure/B6472001.png)
3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile” is a heterocyclic compound . Heterocyclic compounds are a significant class of organic compounds, and they are rapidly increasing in number due to extensive synthetic research . They have a wide range of uses in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of thiazolidinone derivatives have been synthesized from an intermediate compound . The condensation reaction of this intermediate with different aldehyde derivatives were performed to give Schiff base derivatives, which after cyclization gave thiazolidinones .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction methods . For example, in the case of 4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile (DMPPC), the pyrrolidine and pyridine rings adopt half-chair and planar conformations, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cyclization . These reactions lead to the formation of Schiff base derivatives and thiazolidinones .未来方向
Heterocyclic compounds like “3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile” have a wide range of uses in the field of medicinal chemistry . Therefore, extensive synthetic research is being conducted to increase the number of such compounds . Future research may focus on exploring the therapeutic potential of these compounds .
作用机制
Target of Action
Similar compounds have been known to target tyrosine kinases , and cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) . These kinases play crucial roles in cell proliferation and survival, making them key targets in cancer therapy.
Mode of Action
These compounds typically bind to the kinase domain of their target proteins, inhibiting their activity and leading to a decrease in cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and survival, given its potential targets. Inhibition of tyrosine kinases, CDK4, and ARK5 can disrupt cell cycle progression and induce apoptosis, leading to a reduction in tumor growth .
Result of Action
The result of this compound’s action would likely be a reduction in cell proliferation and an induction of apoptosis in tumor cells . This could lead to a decrease in tumor size and potentially contribute to cancer treatment.
生化分析
Biochemical Properties
3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are involved in cellular signaling pathways. The interaction with these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and influence the catalytic activity. Additionally, this compound can bind to specific protein domains, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their activity. For example, it can inhibit tyrosine kinases by competing with ATP for binding to the kinase domain, leading to reduced phosphorylation of downstream targets. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over time due to hydrolysis or oxidation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular signaling and promote cell survival, while at high doses, it can induce cytotoxicity and apoptosis. Threshold effects have been observed, where a specific concentration of the compound is required to achieve a significant biological response. Toxic or adverse effects, such as liver and kidney damage, have been reported at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The interaction with cofactors, such as NADPH, is essential for the metabolic processing of this compound, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters, such as ABC transporters, which facilitate its movement across cellular membranes. Binding proteins, such as albumin, can also influence its distribution by sequestering the compound and affecting its bioavailability. The localization and accumulation of this compound within specific tissues can impact its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
属性
IUPAC Name |
3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-13-11-16(22(2)3)21-17(20-13)24-9-7-23(8-10-24)15-5-4-6-19-14(15)12-18/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJAHWNCTKUJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(N=CC=C3)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471922.png)
![3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471923.png)

![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471935.png)
![2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B6471943.png)
![4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471947.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471955.png)
![4-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471978.png)
![4-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471980.png)
![3-methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6471985.png)
![3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472015.png)
![4-{[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine](/img/structure/B6472022.png)

![5-chloro-4,6-dimethyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine-3-carbonitrile](/img/structure/B6472029.png)
